molecular formula C13H12N2O4 B1318551 6-(4-Methoxyphenyl)-1-methyl-2-oxo-1,2-dihydropyrimidine-4-carboxylic acid CAS No. 951958-27-3

6-(4-Methoxyphenyl)-1-methyl-2-oxo-1,2-dihydropyrimidine-4-carboxylic acid

Cat. No.: B1318551
CAS No.: 951958-27-3
M. Wt: 260.24 g/mol
InChI Key: JZPFMUBFSIKHMA-UHFFFAOYSA-N
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Description

6-(4-Methoxyphenyl)-1-methyl-2-oxo-1,2-dihydropyrimidine-4-carboxylic acid is a heterocyclic compound that features a pyrimidine ring substituted with a methoxyphenyl group, a methyl group, and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-Methoxyphenyl)-1-methyl-2-oxo-1,2-dihydropyrimidine-4-carboxylic acid typically involves multi-step organic reactions. One common method involves the condensation of 4-methoxybenzaldehyde with ethyl acetoacetate in the presence of ammonium acetate to form the intermediate 4-methoxyphenyl-3-oxobutanoate. This intermediate is then cyclized with urea under acidic conditions to yield the desired pyrimidine derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

6-(4-Methoxyphenyl)-1-methyl-2-oxo-1,2-dihydropyrimidine-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The carbonyl group in the pyrimidine ring can be reduced to form a hydroxyl group.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic conditions.

Major Products Formed

    Oxidation: Formation of 6-(4-Hydroxyphenyl)-1-methyl-2-oxo-1,2-dihydropyrimidine-4-carboxylic acid.

    Reduction: Formation of 6-(4-Methoxyphenyl)-1-methyl-2-hydroxy-1,2-dihydropyrimidine-4-carboxylic acid.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

6-(4-Methoxyphenyl)-1-methyl-2-oxo-1,2-dihydropyrimidine-4-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 6-(4-Methoxyphenyl)-1-methyl-2-oxo-1,2-dihydropyrimidine-4-carboxylic acid involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The compound’s structure allows it to interact with various biological pathways, potentially leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 6-(4-Hydroxyphenyl)-1-methyl-2-oxo-1,2-dihydropyrimidine-4-carboxylic acid
  • 6-(4-Methylphenyl)-1-methyl-2-oxo-1,2-dihydropyrimidine-4-carboxylic acid
  • 6-(4-Chlorophenyl)-1-methyl-2-oxo-1,2-dihydropyrimidine-4-carboxylic acid

Uniqueness

6-(4-Methoxyphenyl)-1-methyl-2-oxo-1,2-dihydropyrimidine-4-carboxylic acid is unique due to the presence of the methoxy group, which can influence its electronic properties and reactivity. This makes it distinct from other similar compounds and may confer specific biological activities or chemical reactivity.

Properties

IUPAC Name

6-(4-methoxyphenyl)-1-methyl-2-oxopyrimidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O4/c1-15-11(7-10(12(16)17)14-13(15)18)8-3-5-9(19-2)6-4-8/h3-7H,1-2H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZPFMUBFSIKHMA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=NC1=O)C(=O)O)C2=CC=C(C=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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